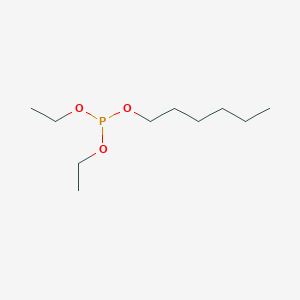
Diethyl hexyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl hexyl phosphite is an organophosphorus compound with the molecular formula C10H23O4P. It is a colorless liquid that is used as a reagent in organic synthesis and as an additive in various industrial applications. The compound is known for its high reactivity due to the presence of the phosphite group, which makes it a valuable intermediate in the production of other organophosphorus compounds.
Métodos De Preparación
Diethyl hexyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanol and hexanol. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_2\text{H}_5\text{OH} + \text{C}6\text{H}{13}\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + 3 \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
In industrial production, this compound is often produced by the reaction of phosphorus trichloride with a mixture of ethanol and hexanol in the presence of a base such as pyridine. The base helps to neutralize the hydrochloric acid formed during the reaction, thereby driving the reaction to completion.
Análisis De Reacciones Químicas
Diethyl hexyl phosphite undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : this compound can be oxidized to diethyl hexyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P}(\text{O}) + \text{H}_2\text{O} ]
-
Reduction: : this compound can be reduced to the corresponding phosphine using reducing agents such as lithium aluminum hydride. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{LiAlH}_4 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{PH} + \text{LiAlH}_3\text{O} ]
-
Substitution: : this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{RNH}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{RNH})\text{P} + \text{C}6\text{H}{13}\text{OH} ]
Aplicaciones Científicas De Investigación
Diethyl hexyl phosphite has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In organic synthesis, this compound is used as a reagent for the preparation of various organophosphorus compounds. It is also used as a ligand in coordination chemistry and as a catalyst in certain reactions.
-
Biology: : this compound is used in the synthesis of biologically active phosphonates and phosphinates, which have applications in enzyme inhibition and as potential therapeutic agents.
-
Medicine: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems. Its ability to form stable complexes with metal ions makes it useful in radiopharmaceuticals.
-
Industry: : this compound is used as an additive in lubricants, plasticizers, and flame retardants. It is also used as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl hexyl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. The compound can donate electrons to electrophilic centers, thereby participating in various chemical reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites and blocking substrate access. The compound can also form complexes with metal ions, which can affect the activity of metalloenzymes and other metalloproteins.
Comparación Con Compuestos Similares
Diethyl hexyl phosphite can be compared with other similar organophosphorus compounds such as diethyl phosphite and di(2-ethylhexyl) phosphoric acid. While all these compounds contain the phosphite or phosphate group, they differ in their alkyl substituents and reactivity.
-
Diethyl phosphite: : This compound has two ethyl groups attached to the phosphorus atom and is less bulky compared to this compound. It is commonly used as a reagent in organic synthesis and as a flame retardant.
-
Di(2-ethylhexyl) phosphoric acid: : This compound has two 2-ethylhexyl groups attached to the phosphorus atom and is used as an extractant for metal ions in hydrometallurgical processes. It is also used as a plasticizer and a flame retardant.
This compound is unique in its combination of ethyl and hexyl groups, which provides a balance of reactivity and steric hindrance, making it a versatile reagent in various applications.
Propiedades
Número CAS |
123865-64-5 |
|---|---|
Fórmula molecular |
C10H23O3P |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
diethyl hexyl phosphite |
InChI |
InChI=1S/C10H23O3P/c1-4-7-8-9-10-13-14(11-5-2)12-6-3/h4-10H2,1-3H3 |
Clave InChI |
BTSGBVKFEJMBGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
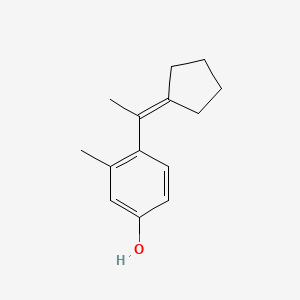
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
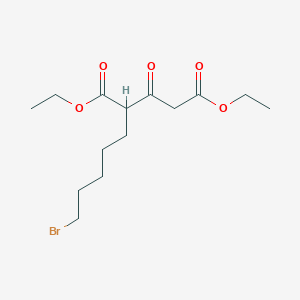
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
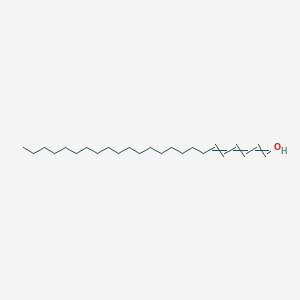
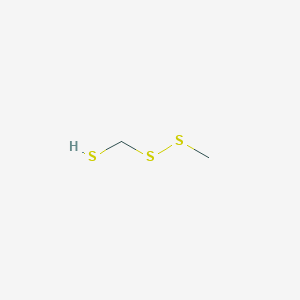
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)


